molecular formula C16H16N2O4Pd B12318366 acetic acid;palladium;1,10-phenanthroline

acetic acid;palladium;1,10-phenanthroline

Cat. No.: B12318366
M. Wt: 406.7 g/mol
InChI Key: AOJKGRISUARYIA-UHFFFAOYSA-N
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Description

Acetic acid;palladium;1,10-phenanthroline is a coordination compound that involves the interaction of acetic acid, palladium, and 1,10-phenanthroline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;palladium;1,10-phenanthroline typically involves the reaction of palladium acetate with 1,10-phenanthroline in an appropriate solvent. The reaction conditions often include:

    Solvent: Acetonitrile or ethanol

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete reaction

For example, the reaction of palladium acetate with 1,10-phenanthroline in acetonitrile can yield the desired coordination compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes and ensuring the purity and stability of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;palladium;1,10-phenanthroline can undergo various types of chemical reactions, including:

    Oxidation: The palladium center can participate in oxidation reactions.

    Reduction: The compound can be reduced under specific conditions.

    Substitution: Ligand exchange reactions where 1,10-phenanthroline can be replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas or sodium borohydride.

    Substitution: Other nitrogen-containing ligands or carboxylates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(II) complexes, while reduction reactions could produce palladium(0) species .

Scientific Research Applications

Acetic acid;palladium;1,10-phenanthroline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;palladium;1,10-phenanthroline involves the coordination of palladium with 1,10-phenanthroline, which stabilizes the palladium center and enhances its reactivity. The molecular targets and pathways involved depend on the specific application. For example, in catalytic reactions, the palladium center facilitates the formation and breaking of chemical bonds .

Comparison with Similar Compounds

Similar Compounds

    Palladium acetate: A simpler palladium complex without the 1,10-phenanthroline ligand.

    1,10-Phenanthroline complexes: Coordination compounds involving 1,10-phenanthroline with other metals such as copper or iron.

Uniqueness

Acetic acid;palladium;1,10-phenanthroline is unique due to the combination of palladium and 1,10-phenanthroline, which imparts specific catalytic and chemical properties not found in simpler palladium or 1,10-phenanthroline complexes .

Properties

Molecular Formula

C16H16N2O4Pd

Molecular Weight

406.7 g/mol

IUPAC Name

acetic acid;palladium;1,10-phenanthroline

InChI

InChI=1S/C12H8N2.2C2H4O2.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2(3)4;/h1-8H;2*1H3,(H,3,4);

InChI Key

AOJKGRISUARYIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd]

Origin of Product

United States

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